molecular formula C14H20N2O6P2+2 B12550984 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium CAS No. 143951-41-1

1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium

Cat. No.: B12550984
CAS No.: 143951-41-1
M. Wt: 374.27 g/mol
InChI Key: ZIQPZRRLFUZACQ-UHFFFAOYSA-P
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Description

1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium is a chemical compound known for its unique structure and properties. It is often used in various scientific research fields due to its ability to form stable complexes and its reactivity. The compound is characterized by the presence of two phosphonoethyl groups attached to a bipyridinium core, making it a versatile molecule in both organic and inorganic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with 2-bromoethylphosphonic acid under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphonoethyl-substituted bipyridines .

Mechanism of Action

The mechanism of action of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions or other biochemical processes. The phosphonoethyl groups enhance its solubility and reactivity, allowing it to effectively engage with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium stands out due to its dual phosphonoethyl groups, which provide enhanced reactivity and stability compared to simpler bipyridinium compounds. This makes it particularly valuable in applications requiring strong and stable complex formation .

Properties

CAS No.

143951-41-1

Molecular Formula

C14H20N2O6P2+2

Molecular Weight

374.27 g/mol

IUPAC Name

2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid

InChI

InChI=1S/C14H18N2O6P2/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22)/p+2

InChI Key

ZIQPZRRLFUZACQ-UHFFFAOYSA-P

Canonical SMILES

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O

Origin of Product

United States

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